{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid
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Overview
Description
{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the methoxyphenyl group and the acetyl group. The final step involves the addition of the sulfanylacetic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- 4-Methoxyphenylacetic acid
- 2-(4-Acetyl-2-methoxyphenyl)sulfanylacetic acid
Uniqueness
{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
120996-92-1 |
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Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[5-acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H16N2O4S/c1-9-14(10(2)19)16(23-8-13(20)21)18-15(17-9)11-4-6-12(22-3)7-5-11/h4-7H,8H2,1-3H3,(H,20,21) |
InChI Key |
VJIIPMRCPGFOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)SCC(=O)O)C(=O)C |
Origin of Product |
United States |
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